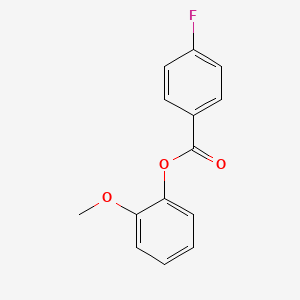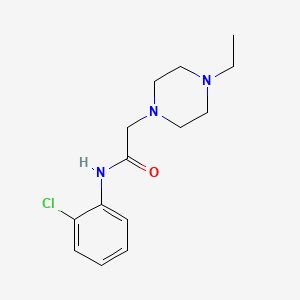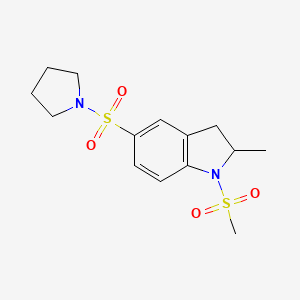![molecular formula C14H20ClNO B4878431 1-[4-(2-chlorophenoxy)butyl]pyrrolidine](/img/structure/B4878431.png)
1-[4-(2-chlorophenoxy)butyl]pyrrolidine
説明
1-[4-(2-chlorophenoxy)butyl]pyrrolidine, also known as JNJ-7925476, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research studies. This compound belongs to the class of pyrrolidines and has a molecular weight of 329.88 g/mol.
作用機序
The mechanism of action of 1-[4-(2-chlorophenoxy)butyl]pyrrolidine is not fully understood. However, it has been reported to act as a selective antagonist of the CB2 receptor, which is a part of the endocannabinoid system. The endocannabinoid system plays a crucial role in various physiological processes, such as pain perception, inflammation, and immune response. The CB2 receptor is primarily expressed in immune cells, and its activation has been reported to have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Moreover, this compound has been reported to reduce the activation of microglia, which are immune cells in the central nervous system that play a crucial role in neuroinflammation. It has also been shown to reduce the activation of astrocytes, which are another type of glial cells in the central nervous system that play a critical role in neuronal function and inflammation.
実験室実験の利点と制限
1-[4-(2-chlorophenoxy)butyl]pyrrolidine has several advantages for lab experiments. It is a selective CB2 receptor antagonist, which makes it a useful tool for investigating the role of the endocannabinoid system in various physiological and pathological conditions. Moreover, this compound has been reported to have anti-inflammatory and anti-nociceptive effects, which make it a potential therapeutic agent for various diseases. However, this compound has some limitations as well. It has been reported to have low solubility in water, which can make it challenging to use in certain experimental settings. Moreover, its potential side effects and toxicity need to be investigated further.
将来の方向性
There are several future directions related to 1-[4-(2-chlorophenoxy)butyl]pyrrolidine. Firstly, further studies are needed to investigate the exact mechanism of action of this compound and its potential therapeutic applications. Secondly, the development of more potent and selective CB2 receptor antagonists can lead to the discovery of new therapeutic agents for various diseases. Thirdly, the investigation of the role of the endocannabinoid system in various physiological and pathological conditions can lead to a better understanding of the underlying mechanisms and the development of new therapeutic strategies. Finally, the investigation of the potential side effects and toxicity of this compound is essential for its safe use in experimental settings.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research studies. This compound has been reported to have anti-inflammatory, anti-nociceptive, and anti-hyperalgesic effects and has been used to investigate the role of the endocannabinoid system in various physiological and pathological conditions. Further studies are needed to investigate its exact mechanism of action, potential therapeutic applications, and potential side effects and toxicity.
科学的研究の応用
1-[4-(2-chlorophenoxy)butyl]pyrrolidine has been extensively used in various scientific research studies due to its potential applications in multiple fields. This compound has been reported to have anti-inflammatory, anti-nociceptive, and anti-hyperalgesic effects. It has also been used in the study of neuropathic pain, anxiety, and depression. Moreover, this compound has been used to investigate the role of the endocannabinoid system in various physiological and pathological conditions.
特性
IUPAC Name |
1-[4-(2-chlorophenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c15-13-7-1-2-8-14(13)17-12-6-5-11-16-9-3-4-10-16/h1-2,7-8H,3-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAYLGCSTUTEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methylpyrimidine](/img/structure/B4878361.png)
![N-[4-({2-[(2,4-dimethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B4878363.png)
![5-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4878370.png)

![4-{4-allyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4878377.png)

![[3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-biphenylyl)methanone](/img/structure/B4878391.png)

![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4878412.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4878416.png)


![1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4878435.png)
